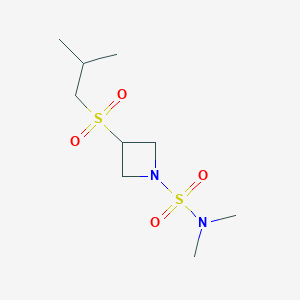

2-Oxo-2-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

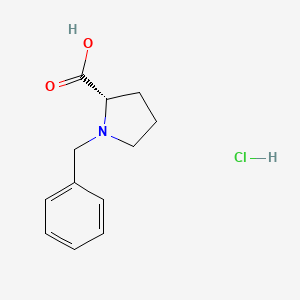

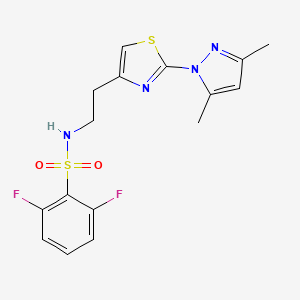

“2-Oxo-2-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethyl acetate” is a chemical compound with the molecular formula C8H12O4 and a molecular weight of 172.18 .

Chemical Reactions Analysis

Specific chemical reactions involving this compound were not found in the search results .Physical And Chemical Properties Analysis

The compound has a molecular weight of 172.18 . Other physical and chemical properties like boiling point, melting point, and density were not found in the search results .Aplicaciones Científicas De Investigación

Synthetic Versatility and Mechanistic Insights

A study by Gioiello et al. (2011) explored the synthetic versatility of α-diazo-β-hydroxy esters, focusing on the Lewis acid-induced decomposition reaction. This research provides insights into the mechanistic aspects of reactions involving similar structures, emphasizing the influence of the reaction environment, Lewis acid characteristics, and solvent properties on product distribution. The findings are crucial for understanding the synthesis routes and applications of related compounds (Gioiello et al., 2011).

Metal-Free Oxidative Esterification

Majji et al. (2014) presented an efficient metal-free oxidative esterification of sp(3) C-H bonds adjacent to an oxygen atom, using aryl alkenes and alkynes as sources. This method's application to simple solvents, including tetrahydrofuran, highlights its relevance to the modification and synthesis of ester compounds under environmentally benign conditions (Majji et al., 2014).

New Generation Ultra-Short Acting Hypnotics

El-Subbagh et al. (2008) synthesized and evaluated ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepin-3-carboxylate (HIE-124), a compound with a structure bearing resemblance to the specified chemical, showcasing its potential as an ultra-short acting hypnotic with rapid onset and short duration of action. This study demonstrates the compound's therapeutic application potential, providing a basis for further research into similar compounds (El-Subbagh et al., 2008).

Organic Reactions Catalyzed by Methylrhenium Trioxide

Zhu and Espenson (1996) investigated reactions of ethyl diazoacetate catalyzed by methylrhenium trioxide, revealing pathways for carbene transfer under mild conditions. The study's findings on α-alkoxy ethyl acetates formation and subsequent reactions are relevant for understanding the catalytic processes involving similar chemical structures (Zhu & Espenson, 1996).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

[2-oxo-2-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O4/c1-11(16)19-10-13(17)15-5-2-4-14(6-7-15)12-3-8-18-9-12/h12H,2-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDSGHOMBNQCRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)N1CCCN(CC1)C2CCOC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-2-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethyl acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-Methylbenzyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2535909.png)

![N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2535910.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2535913.png)

![1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-3-(2-methoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2535916.png)

![1-(5-Chloro-2,4-dimethoxyphenyl)-3-[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]urea](/img/structure/B2535917.png)